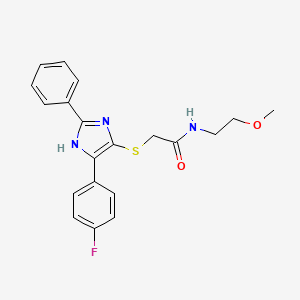

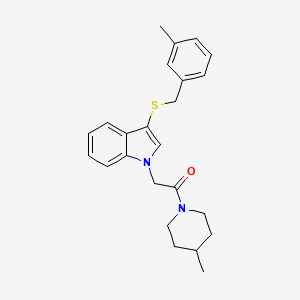

4-(N-ethyl-S-methylsulfonimidoyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-ethyl-S-methylsulfonimidoyl)aniline is a useful research compound. Its molecular formula is C9H14N2OS and its molecular weight is 198.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Process for the Production of 4-(β-sulfotaethylsulfone)-N-Ethyl-Aniline

Wang et al. (2013) discussed the synthesis of 4-(β-sulfatoethylsulfone)-N-ethyl-aniline from 4-(β-hydroxyethyl-sulfonyl)-N-ethyl-aniline, highlighting its efficient precipitation from the reaction mixture and achieving a total yield of 85% with 97% purity. The study emphasizes the green production process and the reuse of solvents to enhance product yield (Wang et al., 2013).

Modification of the Gassman Oxindole Synthesis

Wright et al. (1996) described a modification of the Gassman oxindole synthesis using anilines and ethyl (methylsulfinyl)acetate. This process is noted for its convenience, especially for smaller-scale reactions and anilines prone to electrophilic halogenation (Wright et al., 1996).

Ratiometric Fluorescent Thermometer Using TICT

Cao et al. (2014) explored the use of N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline in a fluorescent thermometer. They found that its fluorescence intensity increased with temperature, leading to stronger TICT (Twisted-Intramolecular-Charge-Transfer) emissions. This property enables ratiometric temperature detection (Cao et al., 2014).

Inhibition of Corrosion in Metal Surfaces

Daoud et al. (2014) synthesized a compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline and evaluated its effectiveness as a corrosion inhibitor on mild steel. They observed high inhibition efficiency, which increased with the concentration of the inhibitor (Daoud et al., 2014).

Conductive Polyaniline Copolymers

Nguyen et al. (1994) reported the synthesis of poly(aniline-co-N-(4-sulfophenyl)aniline) copolymers. These copolymers exhibit a range of conductivities and are more conductive than other polyaniline polymers with sulfonate groups. This research opens avenues for applications in electrical conductivity (Nguyen et al., 1994).

Properties

IUPAC Name |

4-(N-ethyl-S-methylsulfonimidoyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-3-11-13(2,12)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLWXTNEFCGRHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=S(=O)(C)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942410-48-2 |

Source

|

| Record name | 4-[(ethylimino)(methyl)oxo-lambda6-sulfanyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366182.png)

![1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine](/img/structure/B2366183.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2366185.png)

![5-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2366186.png)

![N-(2,3-dimethylphenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide](/img/structure/B2366190.png)

![(2E)-2-cyano-3-(2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2366198.png)